REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12]([O:14][CH3:15])=[O:13].[Cu][C:17]#[N:18].CCOC(C)=O>CN1C(=O)CCC1>[C:17]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12]([O:14][CH3:15])=[O:13])#[N:18]
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
134 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=CNC2=CC1)CC(=O)OC
|
Name
|
copper(I) cyanide
|
Quantity
|
54 mg
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
copper (I) cyanide
|
Quantity
|
54 mg
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was microwaved at 180° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the mixture was microwaved again at 180° C. for 2 h
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with 1.0 N HCl and H2O
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C2C(=CNC2=CC1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |